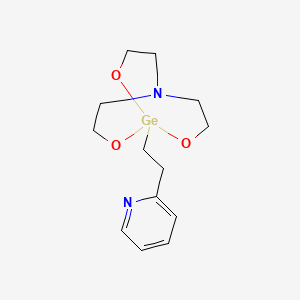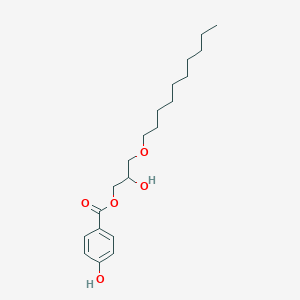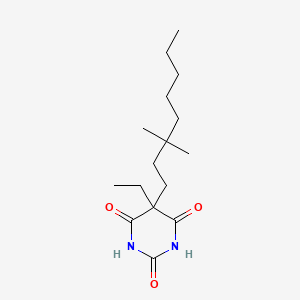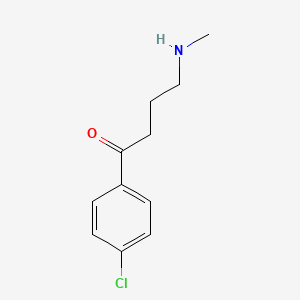![molecular formula C46H80N2O11Sn4 B14327184 1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane CAS No. 110784-85-5](/img/structure/B14327184.png)
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane is a complex organotin compound Organotin compounds are characterized by the presence of tin atoms bonded to organic groups This particular compound features a tetrastannoxane core, which is a structure containing four tin atoms connected through oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane typically involves the following steps:
Formation of the Tetrastannoxane Core: The tetrastannoxane core can be synthesized by reacting tin(IV) chloride (SnCl4) with a suitable base, such as sodium hydroxide (NaOH), in an organic solvent like toluene. This reaction forms a tetrastannoxane intermediate.
Attachment of Butyl Groups: The tetrastannoxane intermediate is then reacted with butyl lithium (BuLi) to introduce the butyl groups. This step requires careful control of temperature and reaction time to ensure complete substitution.
Introduction of Nitrobenzoyl Groups: Finally, the butyl-substituted tetrastannoxane is reacted with 4-nitrobenzoyl chloride in the presence of a base, such as pyridine, to attach the nitrobenzoyl groups. This step is typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial production include:
Optimization of Reaction Conditions: Scaling up the reactions requires careful optimization of temperature, pressure, and reaction time to ensure high yield and purity.
Purification: Industrial processes would involve efficient purification techniques, such as recrystallization or chromatography, to isolate the desired product.
Safety and Environmental Considerations: Handling of organotin compounds requires strict safety protocols due to their potential toxicity. Waste management and environmental impact must also be addressed.
化学反应分析
Types of Reactions
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the nitro groups to amino groups. Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: The butyl and nitrobenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles (amines, thiols)
Major Products
Oxidation: Higher oxidation state tin compounds
Reduction: Amino-substituted tetrastannoxane derivatives
Substitution: Various substituted tetrastannoxane derivatives depending on the nucleophile used
科学研究应用
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of other organotin compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology: Organotin compounds, including this one, are studied for their potential biological activities. They have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds. They are being studied for their ability to inhibit enzymes and modulate biological pathways.
Industry: The compound can be used as a catalyst in various industrial processes, including polymerization and organic synthesis. Its ability to facilitate specific chemical reactions makes it valuable in manufacturing.
作用机制
The mechanism of action of 1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated by the tin atoms and the functional groups attached to the tetrastannoxane core.
Pathways Involved: The compound can modulate various biological pathways, including those involved in cell signaling, apoptosis, and oxidative stress. Its ability to generate reactive oxygen species (ROS) may contribute to its biological effects.
相似化合物的比较
Similar Compounds
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: A similar compound with silicon atoms instead of tin. It is used in silicone-based materials and has different chemical properties.
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-chlorobenzoyl)oxy]tetrastannoxane: A closely related compound with chlorobenzoyl groups instead of nitrobenzoyl groups. It has similar synthetic routes and applications but different reactivity.
Uniqueness
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane is unique due to its specific combination of butyl and nitrobenzoyl groups attached to the tetrastannoxane core
属性
CAS 编号 |
110784-85-5 |
|---|---|
分子式 |
C46H80N2O11Sn4 |
分子量 |
1312.0 g/mol |
IUPAC 名称 |
[dibutyl-[dibutyl-[dibutyl-[dibutyl-(4-nitrobenzoyl)oxystannyl]oxystannyl]oxystannyl]oxystannyl] 4-nitrobenzoate |
InChI |
InChI=1S/2C7H5NO4.8C4H9.3O.4Sn/c2*9-7(10)5-1-3-6(4-2-5)8(11)12;8*1-3-4-2;;;;;;;/h2*1-4H,(H,9,10);8*1,3-4H2,2H3;;;;;;;/q;;;;;;;;;;;;;;;2*+1/p-2 |
InChI 键 |
VHCMZXXOSHQRFT-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC=C(C=C1)[N+](=O)[O-])O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


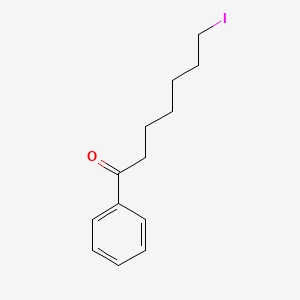
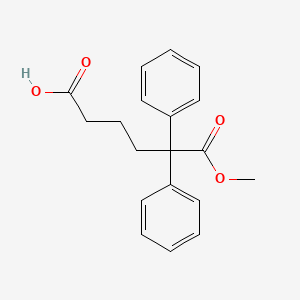
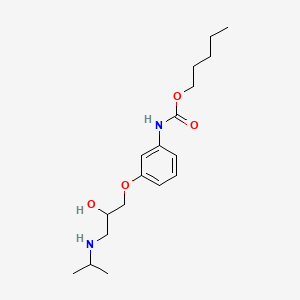
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
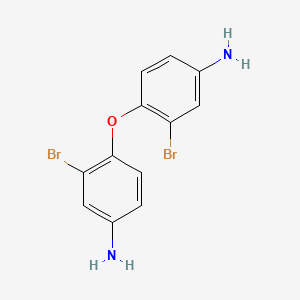
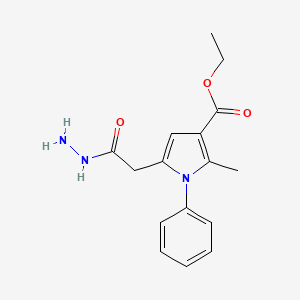

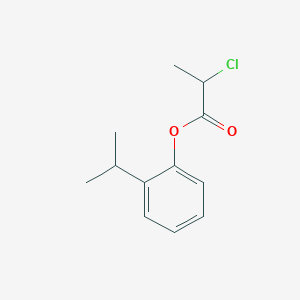
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
